molecular formula C4H3F3N4O3S2 B12747654 Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- CAS No. 501-84-8

Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro-

Cat. No.: B12747654
CAS No.: 501-84-8
M. Wt: 276.2 g/mol
InChI Key: GKYWPHMNSHQGKS-UHFFFAOYSA-N
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Description

Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial and anticancer properties . The presence of the trifluoroacetamide group enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)-2,2,2-trifluoro- typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted acetamides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

CAS No.

501-84-8

Molecular Formula

C4H3F3N4O3S2

Molecular Weight

276.2 g/mol

IUPAC Name

2,2,2-trifluoro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H3F3N4O3S2/c5-4(6,7)1(12)9-2-10-11-3(15-2)16(8,13)14/h(H2,8,13,14)(H,9,10,12)

InChI Key

GKYWPHMNSHQGKS-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)S(=O)(=O)N)NC(=O)C(F)(F)F

Origin of Product

United States

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